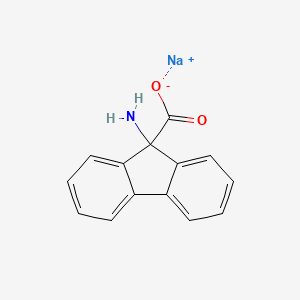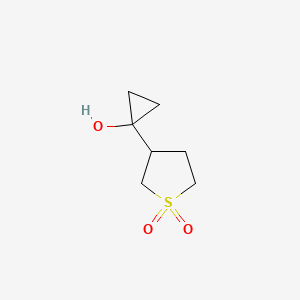
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H12O3S It is a derivative of tetrahydrothiophene, featuring a cyclopropyl group and a hydroxyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. Common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is usually carried out under neutral conditions, and the workup procedure is straightforward, often involving the conversion of dimethyldioxirane into acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as described above. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Applications De Recherche Scientifique
3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its reactivity and binding affinity to various biomolecules . The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modulate its activity and interactions .
Comparaison Avec Des Composés Similaires
- 3-Hydroxytetrahydrothiophene 1,1-dioxide
- Tetrahydrothiophene 1,1-dioxide
- Cyclopropylthiophene derivatives
Comparison: 3-(1-Hydroxycyclopropyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both a hydroxyl group and a cyclopropyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C7H12O3S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12O3S/c8-7(2-3-7)6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
Clé InChI |
AATNXOCTSVMDHC-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
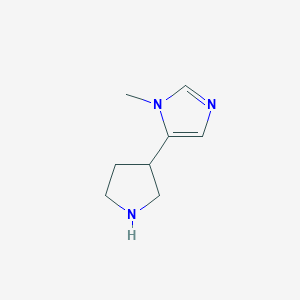
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
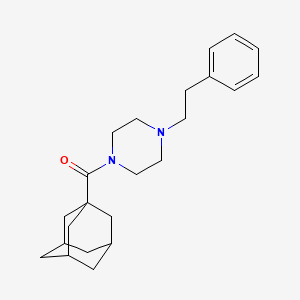
![1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)
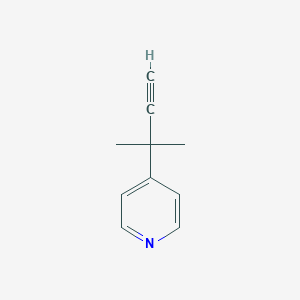
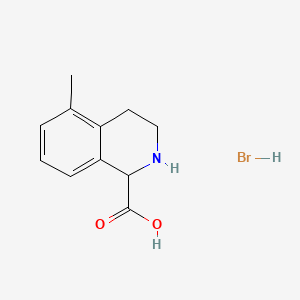
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
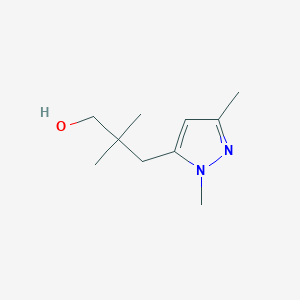

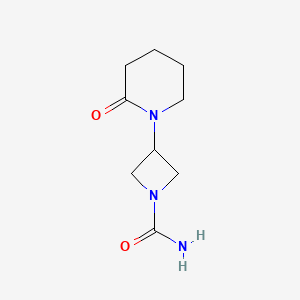
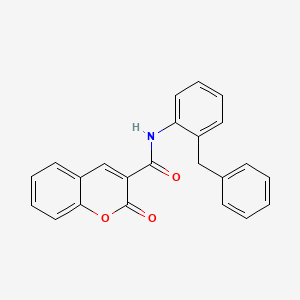
![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
